molecular formula C16H19N4OPS2 B11482551 3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide

3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide

Cat. No.: B11482551
M. Wt: 378.5 g/mol
InChI Key: LVPPIONGOBNNNK-UHFFFAOYSA-N
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Description

3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide is a complex organic compound featuring a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the core tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine structure This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile: A closely related compound with slight structural variations.

    4-Methoxybenzylamine derivatives: Compounds with similar functional groups but different core structures.

    Tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine derivatives: Compounds with the same core but different substituents.

Uniqueness

The uniqueness of 3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C16H19N4OPS2

Molecular Weight

378.5 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylimino]-1-methylsulfanyl-1-sulfanylidene-2,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile

InChI

InChI=1S/C16H19N4OPS2/c1-21-13-7-5-12(6-8-13)11-18-16-14(10-17)15-4-3-9-20(15)22(23,19-16)24-2/h5-8H,3-4,9,11H2,1-2H3,(H,18,19,23)

InChI Key

LVPPIONGOBNNNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN=C2C(=C3CCCN3P(=S)(N2)SC)C#N

Origin of Product

United States

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